molecular formula C17H32N4O3 B7027665 N-hexan-3-yl-4-(2-morpholin-4-ylacetyl)piperazine-1-carboxamide

N-hexan-3-yl-4-(2-morpholin-4-ylacetyl)piperazine-1-carboxamide

Cat. No.: B7027665
M. Wt: 340.5 g/mol
InChI Key: SFOJKIBLHDXNSC-UHFFFAOYSA-N
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Description

N-hexan-3-yl-4-(2-morpholin-4-ylacetyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its complex structure, which includes a piperazine ring substituted with a hexyl group and a morpholinylacetyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-hexan-3-yl-4-(2-morpholin-4-ylacetyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N4O3/c1-3-5-15(4-2)18-17(23)21-8-6-20(7-9-21)16(22)14-19-10-12-24-13-11-19/h15H,3-14H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOJKIBLHDXNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)NC(=O)N1CCN(CC1)C(=O)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexan-3-yl-4-(2-morpholin-4-ylacetyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Hexyl Group: The hexyl group is introduced via alkylation, where the piperazine ring is reacted with a hexyl halide in the presence of a base such as potassium carbonate.

    Attachment of the Morpholinylacetyl Group: This step involves the acylation of the piperazine ring with 2-chloroacetyl morpholine. The reaction is typically carried out in an organic solvent like dichloromethane, using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves:

    Continuous Flow Chemistry: To enhance reaction efficiency and control, continuous flow reactors are used.

    Catalysis: Catalysts may be employed to increase reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-hexan-3-yl-4-(2-morpholin-4-ylacetyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholinylacetyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-hexan-3-yl-4-(2-morpholin-4-ylacetyl)piperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as a pharmacological agent. It may exhibit activities such as enzyme inhibition, receptor modulation, or antimicrobial properties.

Medicine

In medicine, research focuses on its potential therapeutic applications. It may be investigated for its efficacy in treating diseases or conditions that involve the central nervous system, due to its piperazine core, which is a common motif in many psychoactive drugs.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-hexan-3-yl-4-(2-morpholin-4-ylacetyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors in the central nervous system, potentially modulating neurotransmitter release or uptake.

    Cellular Pathways: Interference with cellular signaling pathways, leading to changes in cell function or behavior.

Comparison with Similar Compounds

Similar Compounds

    N-hexylpiperazine: Similar structure but lacks the morpholinylacetyl group.

    4-(2-morpholin-4-ylacetyl)piperazine: Similar structure but lacks the hexyl group.

    N-hexan-3-ylpiperazine-1-carboxamide: Similar structure but lacks the morpholinylacetyl group.

Uniqueness

N-hexan-3-yl-4-(2-morpholin-4-ylacetyl)piperazine-1-carboxamide is unique due to the combination of the hexyl group and the morpholinylacetyl group on the piperazine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.

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